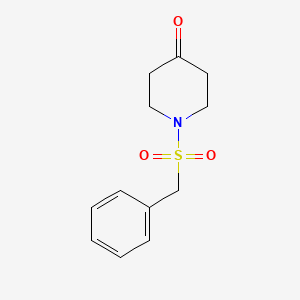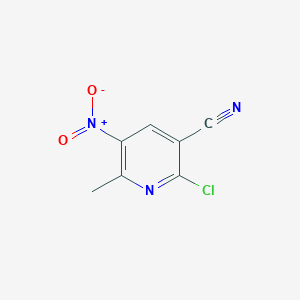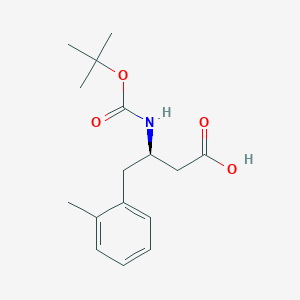![molecular formula C17H11ClFNO2 B3035068 2-Chloro-3-[(4-fluorobenzyl)amino]naphthoquinone CAS No. 298215-13-1](/img/structure/B3035068.png)
2-Chloro-3-[(4-fluorobenzyl)amino]naphthoquinone
Übersicht
Beschreibung
2-Chloro-3-[(4-fluorobenzyl)amino]naphthoquinone, commonly referred to as CFAN, is a synthetic, organic compound used for a variety of applications in scientific research. It is a colorless solid with a molecular weight of 328.09 g/mol and a melting point of 224-225 °C. CFAN is commonly used in organic synthesis as a starting material for the preparation of a variety of compounds, such as heterocyclic compounds, pharmaceuticals, and other organic compounds. It is also used in the synthesis of intermediates for the production of dyes, optical brighteners, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
- Biological Activity Against Human Cells and Pathogens: A study conducted by Olawode et al. (2019) synthesized a series of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones, showing concentration-dependent activity against human SH-SY5Y cells, Plasmodium falciparum, Mycobacterium tuberculosis, and P. aeruginosa. A particular derivative exhibited broad spectrum therapeutic potential (Olawode et al., 2019).
- Potent Antifungal and Antibacterial Agents: Tandon et al. (2009) reported the synthesis of 2-Arylamino-3-chloro-1,4-naphthoquinones with potent antifungal and antibacterial activities, showing promising results against various pathogens including Sporothrix schenckii and Candida albicans (Tandon et al., 2009).
Anticancer Applications
- Antimalarial and Anticancer Activities: Sanjay et al. (2022) explored the synthesis of amino analogues of 1,4-naphthoquinone for antimalarial and anticancer applications, finding that certain compounds were potent and biologically active (Sanjay et al., 2022).
- Potential in Antineoplastic Therapy: Chang et al. (1999) investigated 2-chloro-3-(substituted phenoxy)-1,4-naphthoquinones, uncovering their inhibitory activities in cytotoxic test systems, suggesting their use in developing new antineoplastic agents (Chang et al., 1999).
Chemical and Physical Properties
- Photochemical Behavior: Sutovsky et al. (2003) studied chloro-1,4-naphthoquinone attached to trans-aminostilbenes, revealing that the redox state of these systems controls their photochemical properties, with potential applications in material sciences (Sutovsky et al., 2003).
- Fluorescence and Antimicrobial Studies: Verma and Singh (2015) synthesized compounds with 2-chloro-3-amino-1,4-naphthoquinone and evaluated their fluorescence and antimicrobial properties, indicating their potential in diverse applications including as bioactive materials (Verma and Singh, 2015).
Quantum Chemical Studies
- Electro-Optic and Nonlinear Optical Applications: Dar et al. (2020) conducted quantum chemical studies on secondary amino derivatives of C(3) substituted 1,4-naphthoquinone, suggesting their potential in electro-optic and nonlinear optical applications due to their induced asymmetric polarizability (Dar et al., 2020).
Wirkmechanismus
Target of Action
Naphthoquinone compounds are generally known to interact with various cellular targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It’s known that naphthoquinone compounds can undergo redox cycling, generating reactive oxygen species (ros) that can cause oxidative stress and potentially lead to cell death .
Biochemical Pathways
Naphthoquinone compounds are known to interfere with various biochemical pathways, including those involved in cellular respiration and dna synthesis .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The generation of ros through the redox cycling of naphthoquinone compounds can lead to oxidative stress, which can cause damage to cellular components and potentially lead to cell death .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the stability and activity of chemical compounds .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-3-[(4-fluorophenyl)methylamino]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO2/c18-14-15(20-9-10-5-7-11(19)8-6-10)17(22)13-4-2-1-3-12(13)16(14)21/h1-8,20H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRIIZUBNRGKQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201176064 | |
| Record name | 2-Chloro-3-[[(4-fluorophenyl)methyl]amino]-1,4-naphthalenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201176064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298215-13-1 | |
| Record name | 2-Chloro-3-[[(4-fluorophenyl)methyl]amino]-1,4-naphthalenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298215-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-[[(4-fluorophenyl)methyl]amino]-1,4-naphthalenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201176064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2E)-5,6-dimethoxy-2-[(3-phenoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B3034990.png)

![2-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3034992.png)



![N1-(2,3,4,5,6-pentafluorophenyl)-2-[(4-bromophenyl)thio]acetamide](/img/structure/B3034999.png)




